1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid
Overview
Description
1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol . This compound is characterized by its isoindole core, which is a bicyclic structure containing a nitrogen atom. The presence of the dioxo and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an aromatic amine and a dicarboxylic acid derivative.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The isoindole core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-6-carboxylic acid: Another isomer with the carboxylic acid group at a different position.
Uniqueness
1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
The compound 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid is a member of the isoindole family, notable for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxo isoindole core. Its molecular formula is , and its molecular weight is approximately 293.30 g/mol. The presence of the dioxo group contributes to its reactivity and biological interactions.
Inhibition of Heparanase
Research indicates that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit significant inhibitory activity against heparanase, an enzyme involved in tumor metastasis and angiogenesis. For example, a related compound demonstrated an IC50 value in the range of 200-500 nM , indicating potent inhibition with high selectivity over human beta-glucuronidase . This suggests that the compound could be a valuable tool in cancer therapy by preventing tumor growth and spread.
Anti-Angiogenic Properties
The compound has also shown anti-angiogenic effects , which are crucial in limiting the blood supply to tumors. By inhibiting heparanase activity, it may disrupt the formation of new blood vessels that tumors require for growth .
Study 1: Heparanase Inhibition
A study conducted on various derivatives of isoindole compounds revealed that modifications to the propyl group significantly impacted their heparanase inhibitory activity. The most effective compounds were those with specific substitutions that enhanced binding affinity to the enzyme . This highlights the importance of structural variations in optimizing biological activity.
Study 2: Therapeutic Applications
In another investigation, researchers explored the potential of these compounds as therapeutic agents in treating metastatic cancers. The findings indicated that compounds with enhanced heparanase inhibition correlated with reduced tumor growth in vivo models . This positions this compound as a promising candidate for further development.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
1,3-dioxo-2-(3-propan-2-yloxypropyl)isoindole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9(2)21-7-3-6-16-13(17)11-5-4-10(15(19)20)8-12(11)14(16)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOZGBTZWZRHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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